TAT (47-57), FAM-labeled

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TAT (47-57), FAM-labeled is a cell-penetrating peptide derived from the transactivator of transcription (TAT) protein of the Human Immunodeficiency Virus (HIV). This peptide is labeled with a fluorescent dye, 5(6)-carboxyfluorescein (FAM), which allows for visualization and tracking in various biological applications. The sequence of TAT (47-57) is rich in arginine residues, which facilitates its ability to penetrate cellular membranes directly.

Métodos De Preparación

The synthesis of TAT (47-57), FAM-labeled involves several steps, typically carried out using solid-phase peptide synthesis (SPPS). The peptide is synthesized on a resin, and the FAM dye is conjugated to the peptide either during or after the synthesis. The process often involves microwave-assisted synthesis at 60°C, which enhances the efficiency and yield of the reaction . The synthetic steps include peptide synthesis, spacer incorporation, and conjugation, all of which are optimized to produce high-quality products .

Análisis De Reacciones Químicas

TAT (47-57), FAM-labeled primarily undergoes conjugation reactions, where the FAM dye is attached to the peptide. The peptide itself is relatively stable and does not undergo significant chemical transformations under normal conditions. it can interact with various cellular components, facilitating the delivery of drugs, labels, or other bioactive molecules into cells .

Aplicaciones Científicas De Investigación

TAT (47-57), FAM-labeled has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and conjugation techniques.

Biology: Employed in cellular imaging and tracking studies due to its fluorescent properties.

Medicine: Investigated for its potential in drug delivery systems, particularly for delivering therapeutic agents into cells.

Industry: Utilized in the development of diagnostic tools and assays that require cellular penetration and labeling

Mecanismo De Acción

The mechanism of action of TAT (47-57), FAM-labeled involves its ability to penetrate cellular membranes directly. The arginine-rich sequence of the peptide interacts with the negatively charged components of the cell membrane, facilitating its entry into the cell. Once inside, the FAM label allows for visualization and tracking of the peptide and any conjugated molecules .

Comparación Con Compuestos Similares

TAT (47-57), FAM-labeled is unique due to its combination of cell-penetrating properties and fluorescent labeling. Similar compounds include other cell-penetrating peptides such as:

Penetratin: Another cell-penetrating peptide derived from the Antennapedia homeodomain.

Transportan: A chimeric peptide combining sequences from the neuropeptide galanin and the wasp venom peptide mastoparan.

Arginine-rich peptides: Various peptides rich in arginine residues that facilitate cellular penetration

These compounds share the ability to penetrate cellular membranes but differ in their sequences, sources, and specific applications.

Propiedades

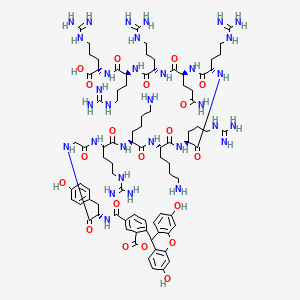

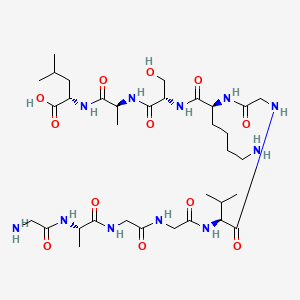

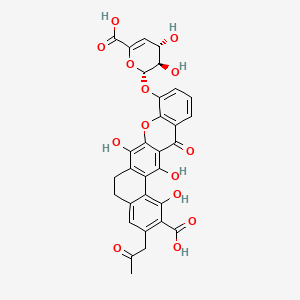

Fórmula molecular |

C85H128N32O20 |

|---|---|

Peso molecular |

1918.1 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C85H128N32O20/c86-31-3-1-11-54(109-69(125)53(13-5-33-101-79(89)90)108-66(122)43-107-68(124)62(39-44-19-22-46(118)23-20-44)117-67(123)45-21-26-50-49(40-45)78(135)137-85(50)51-27-24-47(119)41-63(51)136-64-42-48(120)25-28-52(64)85)70(126)110-55(12-2-4-32-87)71(127)111-56(14-6-34-102-80(91)92)72(128)112-58(16-8-36-104-82(95)96)74(130)115-60(29-30-65(88)121)76(132)114-57(15-7-35-103-81(93)94)73(129)113-59(17-9-37-105-83(97)98)75(131)116-61(77(133)134)18-10-38-106-84(99)100/h19-28,40-42,53-62,118-120H,1-18,29-39,43,86-87H2,(H2,88,121)(H,107,124)(H,108,122)(H,109,125)(H,110,126)(H,111,127)(H,112,128)(H,113,129)(H,114,132)(H,115,130)(H,116,131)(H,117,123)(H,133,134)(H4,89,90,101)(H4,91,92,102)(H4,93,94,103)(H4,95,96,104)(H4,97,98,105)(H4,99,100,106)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 |

Clave InChI |

UCBFJKMIIVAQOT-TXVXZARMSA-N |

SMILES isomérico |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |

SMILES canónico |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)

![(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)

![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400873.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12400883.png)